N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide: is a synthetic organic compound featuring a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to interact with various biological targets . For instance, some benzofuran compounds have shown activity against extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell proliferation and differentiation, making them potential targets for anticancer therapies.
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities . For instance, some benzofuran compounds have shown antimicrobial activity, suggesting they may interact with bacterial or fungal proteins to inhibit their growth .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, such as antimicrobial and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving ortho-hydroxyaryl ketones and α-haloketones under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved by reacting the benzofuran derivative with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, facilitated by reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Benzofuran derivatives have shown promise in antiviral, anti-inflammatory, and anticancer activities . This specific compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-5-yl)cyclopropanecarboxamide
- N-(3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide
- N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)butanamide
Uniqueness
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide stands out due to the combination of the benzofuran ring with the cyclopropanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. Its specific substitution pattern can lead to different interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-12-16-11-15(21-20(23)14-7-8-14)9-10-17(16)24-19(12)18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVHJZNWNZZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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